molecular formula C14H16BrNO2 B13988699 3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine

3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine

Cat. No.: B13988699
M. Wt: 310.19 g/mol
InChI Key: XGSURLYGUWTJDG-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, methyl, and a tetrahydropyran-2-yloxypropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine typically involves multiple steps. One common method includes the bromination of 2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide .

Scientific Research Applications

3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets. The bromine and pyridine moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydropyran-2-yloxypropynyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrahydropyran-2-yloxypropynyl group in 3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine adds to its uniqueness, potentially enhancing its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

3-bromo-2-methyl-6-[3-(oxan-2-yloxy)prop-1-ynyl]pyridine

InChI

InChI=1S/C14H16BrNO2/c1-11-13(15)8-7-12(16-11)5-4-10-18-14-6-2-3-9-17-14/h7-8,14H,2-3,6,9-10H2,1H3

InChI Key

XGSURLYGUWTJDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C#CCOC2CCCCO2)Br

Origin of Product

United States

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